molecular formula C10H11F2NO2 B1489782 Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate CAS No. 1341926-94-0

Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate

Cat. No.: B1489782
CAS No.: 1341926-94-0
M. Wt: 215.2 g/mol
InChI Key: ZXADEANRRGOUFQ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate is a chemical compound with the IUPAC name ethyl difluoro (6-methyl-2-pyridinyl)acetate . It has a molecular weight of 215.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-6-4-5-7(2)13-8/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a liquid . More detailed physical and chemical properties are not available in the sources I have.

Scientific Research Applications

Anticancer Agent Synthesis

This compound plays a role in the synthesis of potential anticancer agents. Specifically, it has been involved in the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have shown effects on the proliferation and the mitotic index of cultured L1210 cells and upon the survival of mice bearing P388 leukemia, highlighting its potential in anticancer research (Temple et al., 1983).

Alzheimer's Disease Research

In the context of Alzheimer's disease, derivatives of Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate have been used in diagnostic techniques. For instance, radiofluorinated derivatives were utilized alongside positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).

Catalysis and Synthesis

This compound has been implicated in catalysis and synthetic chemistry applications. It has served as a catalyst in the synthesis of polyhydroquinoline derivatives through the Hantzsch condensation reaction in water, offering a green and highly efficient method for producing these compounds (Tajbakhsh et al., 2013).

Heterocyclic Chemistry

This chemical is also a key player in the preparation of new nitrogen-bridged heterocycles, contributing to the one-pot synthesis of 2H-Pyrano(3,2-a)indolizin-2-one derivatives. The use of this compound in these reactions highlights its versatility and utility in the synthesis of complex organic molecules (Kakehi et al., 1995).

Organic Synthesis and Material Science

Further, it has found application in organic synthesis and material science, such as in the survey of reactivity with 2-aminopyridine and Meldrum’s acid, leading to the creation of imidazo[1,2-a]pyridines and related compounds. This showcases its role in the development of new materials and chemical entities with potential applications in various industries (Asadi et al., 2021).

Safety and Hazards

The safety information available indicates that Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-5-4-7(2)13-6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXADEANRRGOUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=C(C=C1)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate
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Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate
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Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate
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Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate
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Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate
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Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate

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